2-(4-Fluorophenyl)oxazole

Descripción general

Descripción

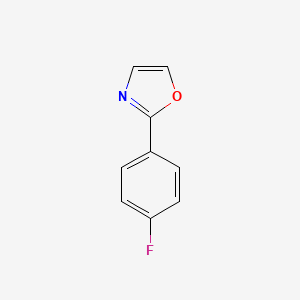

2-(4-Fluorophenyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 4-fluorophenyl group. Oxazole derivatives are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . The presence of the fluorine atom in the phenyl ring often enhances the compound’s biological activity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzoyl chloride with glycine, followed by cyclization under acidic conditions to form the oxazole ring . Another approach involves the use of 4-fluoroaniline and glyoxylic acid, which undergoes cyclization in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Fluorophenyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring and the oxazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

2-(4-Fluorophenyl)oxazole and its derivatives are utilized across various scientific disciplines, including pharmaceutical development, agricultural chemicals, material science, and biochemical research .

Scientific Research Applications

Pharmaceutical Development

- This compound serves as a key intermediate in synthesizing pharmaceuticals, especially anticancer agents, because its structural properties enhance biological activity .

- Oxazole derivatives have demonstrated potential as anticancer drugs. For instance, specific compounds have shown high antitumor activity in mouse models, significantly reducing tumor mass at lower doses than reference compounds .

- 2-Heteroaryl-oxazolidine-4-one derivatives, modified from pyrazole-oxazolinone, are being explored as Hepatitis B virus (HBV) capsid modulators .

Agricultural Chemicals

- This compound is used in formulating agrochemicals like herbicides and fungicides, providing effective pest control solutions .

Material Science

- This compound can be incorporated into polymer formulations to improve thermal stability and mechanical properties, making it valuable in producing high-performance materials .

Biochemical Research

- Researchers use this compound in studies related to enzyme inhibition and receptor binding, aiding in discovering new therapeutic targets and understanding biological processes .

- Aryl-5-aryloxazol-2-amine derivatives are investigated as 5-lipoxygenase inhibitors, with modifications to their structure enhancing inhibitory activity .

Synthesis and Evaluation

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenyl)oxazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, often leading to inhibition of enzymatic activity or modulation of receptor function. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

2-Phenyl-oxazole: Lacks the fluorine atom, resulting in different biological activity.

2-(4-Chlorophenyl)oxazole: Contains a chlorine atom instead of fluorine, which affects its reactivity and biological properties.

2-(4-Bromophenyl)oxazole:

Uniqueness: 2-(4-Fluorophenyl)oxazole is unique due to the presence of the fluorine atom, which often enhances its stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts .

Actividad Biológica

2-(4-Fluorophenyl)oxazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth exploration of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorinated phenyl ring attached to an oxazole ring, contributing to its unique chemical reactivity and biological profile. The presence of the fluorine atom often enhances the lipophilicity and metabolic stability of compounds, making them more effective in various biological contexts.

The biological activity of this compound is primarily attributed to its role as an inhibitor of receptor tyrosine kinases (RTKs) , particularly the Axl subfamily. These kinases are involved in critical cellular processes such as growth, differentiation, and survival. The inhibition of Axl has been linked to the suppression of cancer cell proliferation and metastasis, positioning this compound as a potential therapeutic agent for hyperproliferative disorders, including various cancers such as breast and lung cancer .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in multiple cancer cell lines, suggesting its potential utility in cancer therapy. The compound's mechanism involves the downregulation of Axl signaling pathways, which are often overactive in cancerous tissues .

Antiparasitic Activity

In addition to its anticancer effects, derivatives of oxazole compounds have demonstrated antiprotozoal activity against pathogens such as Giardia lamblia and Trichomonas vaginalis. For instance, certain oxazole derivatives have exhibited IC50 values below 10 µM against these protozoa, indicating strong antiparasitic potential . This suggests that this compound could be explored for treating parasitic infections.

Tyrosinase Inhibition

Recent studies have identified this compound derivatives as potent inhibitors of tyrosinase , an enzyme critical for melanin biosynthesis. This property positions these compounds as potential agents for skin-lightening applications. In vitro assays have shown IC50 values significantly lower than those of standard inhibitors like kojic acid .

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer properties of several oxazole derivatives, including this compound. Results indicated that these compounds could effectively inhibit tumor growth in xenograft models, highlighting their potential for further development in oncology .

- Antiprotozoal Activity : Another investigation focused on the synthesis and evaluation of various substituted oxazoles against Giardia lamblia. The results showed that certain derivatives demonstrated superior activity compared to traditional treatments like metronidazole .

- Tyrosinase Inhibition : Research exploring the structure-activity relationship (SAR) of phenolic compounds with oxazole scaffolds revealed that modifications could enhance tyrosinase inhibitory activity significantly. Compounds with specific substitutions exhibited IC50 values ranging from 16.78 µM to over 200 µM .

Data Summary

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWONCNRYPUJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610286 | |

| Record name | 2-(4-Fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885268-39-3 | |

| Record name | 2-(4-Fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing fluorine-18 labeled radiopharmaceuticals for P-gp imaging?

A1: P-glycoprotein (P-gp) plays a crucial role in limiting drug entry into the brain, and its dysfunction is implicated in various neurological diseases []. While carbon-11 labeled radiopharmaceuticals are commonly used for P-gp imaging, the longer half-life of fluorine-18 makes it highly desirable for broader clinical application. This is because it allows for longer imaging times and easier transportation of the radiotracer. The research aimed to synthesize and evaluate novel fluorine-18 labeled compounds, including one containing 2-(4-Fluorophenyl)oxazole, as potential P-gp imaging agents [].

Q2: How does the this compound-containing compound interact with P-gp in vivo?

A2: The study investigated a compound named 4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole, referred to as compound 1a []. While the exact mechanism of interaction between compound 1a and P-gp wasn't elucidated in this study, researchers demonstrated its P-gp substrate potential. In vivo experiments using Mdr1a/b((-/-))Bcrp1((-/-)) mice (lacking P-gp) showed significantly higher brain uptake of the compound compared to wild-type mice, indicating that P-gp actively transports this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.